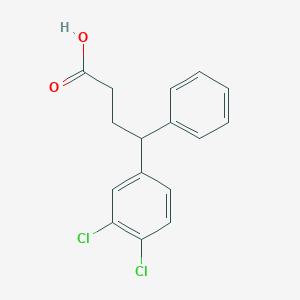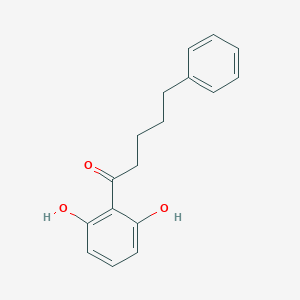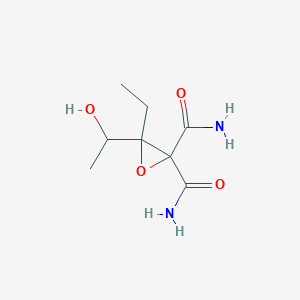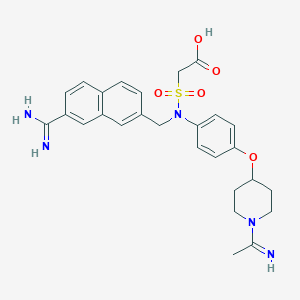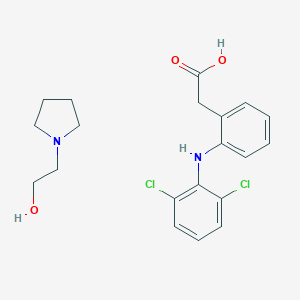
Diclofenac epolamine
Overview
Description
Diclofenac epolamine is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a phenylacetic acid derivative and is known for its effectiveness in reducing pain and inflammation associated with various conditions such as arthritis, sprains, and strains . This compound is available in various formulations, including topical patches and oral capsules .
Mechanism of Action
Target of Action
Diclofenac Epolamine, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, prostacyclins, and thromboxanes , leading to decreased inflammation and pain signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes . These molecules have broad activity in pain and inflammation, and their reduction is the common mechanism linking each effect of this compound .
Pharmacokinetics
This compound is applied topically and about 2% of it is absorbed by the skin . It is over 99.7% bound to serum proteins, primarily albumin . Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine . The systemic exposure of Diclofenac is very low by dermal application compared with oral administration .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain signaling . This makes this compound an effective treatment for acute and chronic pain and inflammation from a variety of causes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the topical route of administration may positively contribute to the perceived pain reduction . Furthermore, this compound penetrates the skin, permeates underlying tissues, and enters the synovium, where it may preferentially accumulate in inflamed joint tissues and reduce prostaglandin E2 (PGE2) and various pro-inflammatory biomarkers .
Biochemical Analysis
Biochemical Properties
Diclofenac Epolamine inhibits cyclooxygenase (COX)-1 and -2, which are the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which play key roles in inflammation and pain signaling . It has been observed that this compound can cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .
Molecular Mechanism
The mechanism of action of this compound, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .
Temporal Effects in Laboratory Settings
In a study assessing the safety and efficacy of this compound in children, it was found that the diclofenac plasma concentration tended to be higher in the younger age group compared with older patients . The FLECTOR topical system was applied twice daily until pain resolution or Day 14 .
Dosage Effects in Animal Models
In a study conducted on Yorkshire-Landrace pigs, it was found that peak systemic exposure of Diclofenac was very low by dermal application compared with oral administration .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway . It inhibits the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins .
Transport and Distribution
Diclofenac has a very high affinity (>99%) for human serum albumin . Diclofenac diffuses into and out of the synovial fluid . Diffusion into the joint occurs when plasma levels are higher than those in the synovial fluid, after which the process reverses and synovial fluid levels are higher than plasma levels .
Subcellular Localization
Given its mechanism of action, it can be inferred that it primarily acts at the site of the COX-1 and COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diclofenac epolamine involves the reaction of diclofenac acid with epolamine. Diclofenac acid is first prepared by the reaction of 2,6-dichloroaniline with phenylacetic acid. The resulting diclofenac acid is then reacted with epolamine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the preparation of diclofenac acid, followed by its reaction with epolamine. The final product is then purified and formulated into various dosage forms such as topical patches and oral capsules .
Chemical Reactions Analysis
Types of Reactions
Diclofenac epolamine undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring of this compound, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidation and reduction products, as well as substituted derivatives. These products can have different pharmacological properties and may be used in further research and development .
Scientific Research Applications
Diclofenac epolamine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of NSAID synthesis and reactions.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and inflammation pathways.
Medicine: It is widely used in clinical research to evaluate its efficacy and safety in treating various inflammatory conditions.
Industry: This compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diclofenac epolamine include other NSAIDs such as:
Uniqueness
This compound is unique among NSAIDs due to its specific formulation as an epolamine salt, which enhances its solubility and bioavailability. This unique formulation allows for effective topical and oral administration, providing targeted pain relief with minimal systemic side effects .
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERVXIINVUMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152531 | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119623-66-4 | |
| Record name | Diclofenac epolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac epolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC EPOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


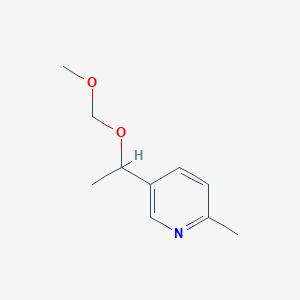
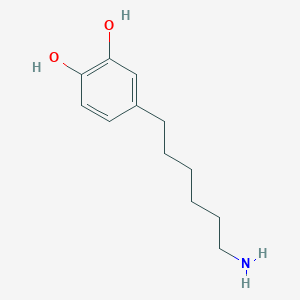
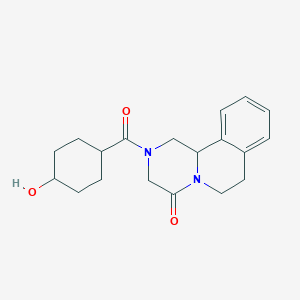
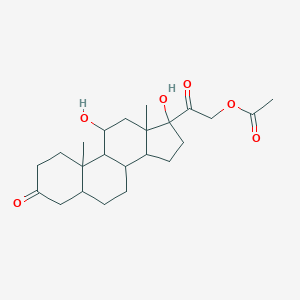
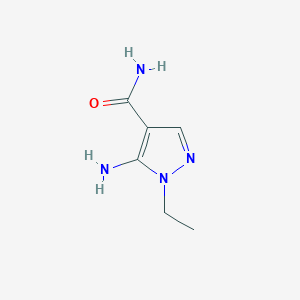
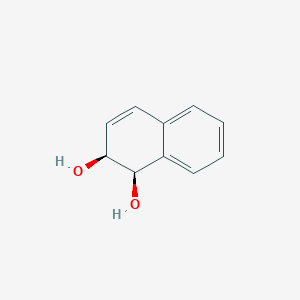
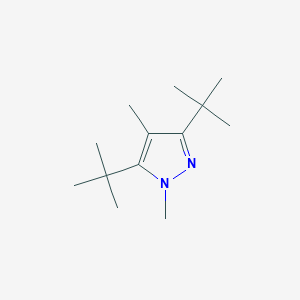
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B123596.png)
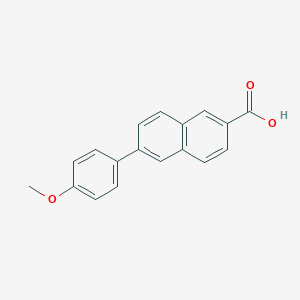
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)
